1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one
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Description
Synthesis Analysis
The synthesis of bridge-functionalised species is highly challenging but would open up many new opportunities for molecular design . A photocatalytic cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.1.1]hexanes with 11 distinct substitution patterns .Scientific Research Applications
1. Carbohydrate Derivatives Synthesis
The 7-oxabicyclo[2.2.1]heptanyl system, closely related to 1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one, is used for the stereoselective synthesis of carbohydrate derivatives. This process utilizes the Diels-Alder reaction for the formation of the bicyclic system, which is then functionalized to introduce hydroxy groups for hexose derivative preparation (Ager & East, 1994).
2. Catalytic Activity in Asymmetric Additions
C2-symmetric bicyclo[2.2.1]heptanyl derivatives have shown high activity and enantioselectivity in catalyzing asymmetric additions, such as the 1,4-addition and 1,2-addition in organic chemistry. This involves the use of chiral rhodium complexes based on the bicyclic structure (Berthon-Gelloz & Hayashi, 2006).
3. Preparation of Chiral Building Blocks
1-Methyl-7-oxabicyclo[2.2.1]heptan-2-one, a variant of the bicyclo[2.2.1]heptanyl system, is utilized as a chiral building block in the synthesis of complex molecules like terpenoids. This compound undergoes various reactions, including reduction and esterification, to yield optically pure enantiomers useful in synthetic chemistry (Guangzhe Yu, 2005).
4. Synthesis of Polymeric Glassy Products
Bicyclo[2.2.1]heptyl oxyalkanes and acrylates, derived from the bicyclo[2.2.1]heptanyl system, are synthesized for use as reactive monomers in the production of polymeric glassy materials. This involves addition reactions followed by esterification, showcasing the versatility of the bicyclic structure in polymer chemistry (Mamedov, Mekhtieva, & Gurbanova, 2014).
5. Crystal and Molecular Structure Studies
The bicyclo[2.2.1]heptanyl system is also significant in crystallography and molecular structure analysis. Studies involve synthesizing conformationally restricted compounds, analyzing their crystal structures, and exploring their electrochemical properties. This aids in understanding molecular conformations and reactions (Glass et al., 1990).
properties
IUPAC Name |
1-(2-bicyclo[2.2.1]heptanyl)propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-10(11)9-6-7-3-4-8(9)5-7/h7-9H,2-6H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QECPUIYFMJTXKS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1CC2CCC1C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Bicyclo[2.2.1]heptanyl)propan-1-one |
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